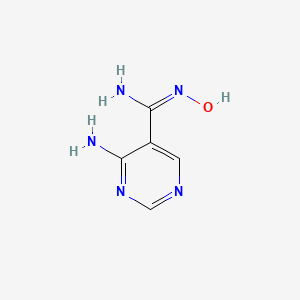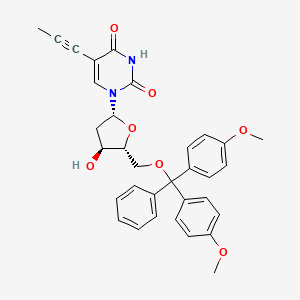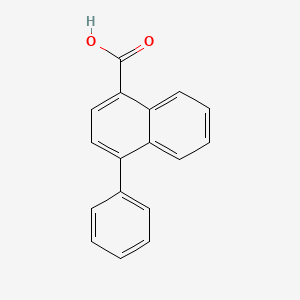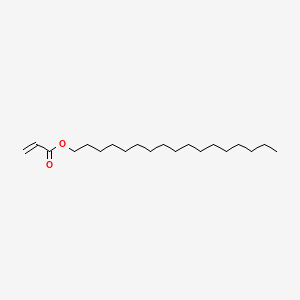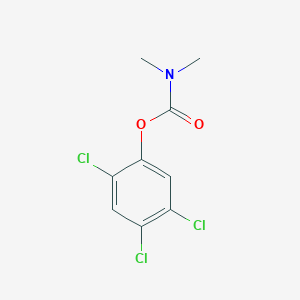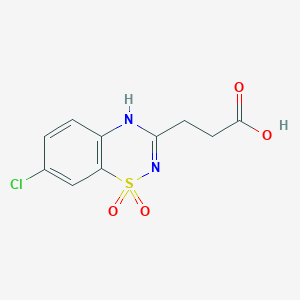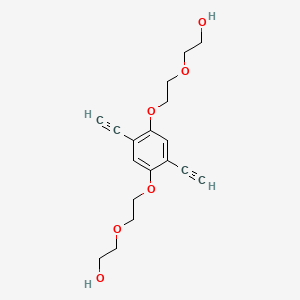
2,2'-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and phenylene groups
Preparation Methods
The synthesis of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-1,4-dihydroxybenzene and ethynyl derivatives.
Reaction Conditions: The initial step involves the bromination of 2,5-dihydroxybenzene to form 2,5-dibromo-1,4-dihydroxybenzene. This is followed by a coupling reaction with ethynyl derivatives under palladium-catalyzed conditions to introduce the ethynyl groups.
Final Steps: The final steps involve the protection and deprotection of hydroxyl groups to yield the target compound.
Chemical Reactions Analysis
2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenylene derivatives.
Substitution: The ethynyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) involves its interaction with molecular targets through its ethynyl and phenylene groups. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science .
Comparison with Similar Compounds
Similar compounds to 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) include:
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol): This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
2,2’-((2,5-Bis(octyloxy)-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl): This compound includes octyloxy groups, which influence its solubility and material properties.
The uniqueness of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) lies in its ethynyl groups, which provide distinct electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C18H22O6 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-[2,5-diethynyl-4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H22O6/c1-3-15-13-18(24-12-10-22-8-6-20)16(4-2)14-17(15)23-11-9-21-7-5-19/h1-2,13-14,19-20H,5-12H2 |
InChI Key |
QPIQIAKSBYKSQO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1OCCOCCO)C#C)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
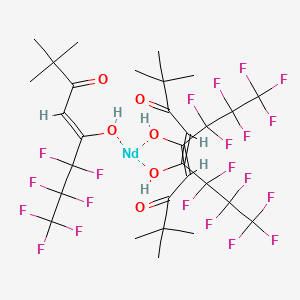
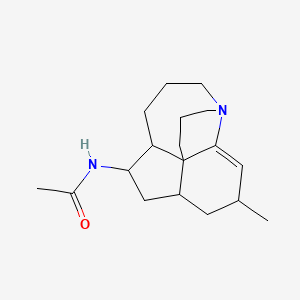


![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
